REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.[CH3:8][N:9]1[CH2:14][CH2:13][CH:12]([C:15]2[CH:21]=[CH:20][C:18]([NH2:19])=[C:17]([O:22][CH:23]([CH3:25])[CH3:24])[CH:16]=2)[CH2:11][CH2:10]1>C(O)=O>[CH3:8][N:9]1[CH2:14][CH2:13][CH:12]([C:15]2[CH:21]=[CH:20][C:18]([NH:19][CH:1]=[O:3])=[C:17]([O:22][CH:23]([CH3:25])[CH3:24])[CH:16]=2)[CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)C1=CC(=C(N)C=C1)OC(C)C
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
After one hour of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at ambient temperature for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 100 ml of dichoromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product is triturated with ethyl ether
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C1=CC(=C(C=C1)NC=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |